N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine
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Overview
Description
N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indazole ring fused with an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the indazole and oxazole rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(4R)-4,5-Dihydro-4-methyl-2-oxazolyl]ferrocene: A compound with a similar oxazole ring but different overall structure.
Benzenamine, 2-(4,5-dihydro-4-methyl-2-oxazolyl): Another compound with a similar oxazole ring but different substituents.
Uniqueness
N-(4,5-Dihydro-4-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is unique due to its specific combination of indazole and oxazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
87179-49-5 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-methyl-N-(1-methylindazol-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N4O/c1-8-7-17-12(14-8)15-10-4-3-5-11-9(10)6-13-16(11)2/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
SBLNZHSVEWHQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)NC2=C3C=NN(C3=CC=C2)C |
Origin of Product |
United States |
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